N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, Methiopropamine can be synthesized through a four-step process involving (thiophen-2-yl)magnesium bromide, propylene oxide, phosphorus tribromide, and methylamine .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Methiopropamine, for example, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Scientific Research Applications
Corrosion Inhibition Efficiency
Research into α-aminophosphonic acids, which share a structural resemblance to the specified compound, highlights their potential as corrosion inhibitors. Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and its derivatives were synthesized and shown to effectively inhibit corrosion of mild steel in acidic solutions. This suggests that compounds with methoxy and thiophenyl groups could be explored for their corrosion inhibition properties (Djenane et al., 2019).
Antimicrobial and Antioxidant Activities
Synthetic efforts on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have yielded molecules with notable antimicrobial and antioxidant activities. These findings suggest that incorporating methoxyphenyl and thiophene moieties into a compound can lead to promising biological activity, offering a basis for further investigation into similar compounds for potential antimicrobial or antioxidant applications (Raghavendra et al., 2016).
Anti-proliferative Activity
The study of 5-alkyl-2-amino-3-methylcarboxylate thiophenes for their anti-proliferative activity against specific tumor cells indicates that structural modification, such as the introduction of alkyl chains and methoxyphenyl groups, can significantly influence tumor selectivity and potency. This highlights the potential of structurally related compounds for targeted cancer therapy (Thomas et al., 2017).
Fluorescent Dye Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes with varying emission properties. This application demonstrates the utility of ethoxycarbonyl and thiophene derivatives in creating materials with potential optical and electronic applications (Witalewska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKNYBRRMSFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.